molecular formula C20H24FN3O2 B12232979 7-Fluoro-2-methyl-3-{[1-(pent-4-enoyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

7-Fluoro-2-methyl-3-{[1-(pent-4-enoyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B12232979
M. Wt: 357.4 g/mol
InChI Key: JLQHDIMMXIWMOI-UHFFFAOYSA-N
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Description

7-Fluoro-2-methyl-3-{[1-(pent-4-enoyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazolinone core, a piperidine ring, and a fluoro substituent. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2-methyl-3-{[1-(pent-4-enoyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of an appropriate anthranilic acid derivative with a suitable amine.

    Introduction of the Fluoro Substituent: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Formation of the Piperidine Ring: The piperidine ring can be constructed through a series of reactions, including nucleophilic substitution and cyclization.

    Attachment of the Pent-4-enoyl Group: The pent-4-enoyl group can be introduced through acylation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2-methyl-3-{[1-(pent-4-enoyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to modify the substituents on the quinazolinone core or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazolinone derivatives with additional carbonyl groups, while reduction can yield alcohols or amines.

Scientific Research Applications

7-Fluoro-2-methyl-3-{[1-(pent-4-enoyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 7-Fluoro-2-methyl-3-{[1-(pent-4-enoyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Fluoro-2-methyl-3-{[1-(pent-4-enoyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the fluoro substituent and the pent-4-enoyl group differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H24FN3O2

Molecular Weight

357.4 g/mol

IUPAC Name

7-fluoro-2-methyl-3-[(1-pent-4-enoylpiperidin-4-yl)methyl]quinazolin-4-one

InChI

InChI=1S/C20H24FN3O2/c1-3-4-5-19(25)23-10-8-15(9-11-23)13-24-14(2)22-18-12-16(21)6-7-17(18)20(24)26/h3,6-7,12,15H,1,4-5,8-11,13H2,2H3

InChI Key

JLQHDIMMXIWMOI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)C(=O)CCC=C

Origin of Product

United States

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